Cas no 872611-40-0 (Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-)
872611-40-0 structure
Product Name:Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-
CAS-nummer:872611-40-0
MF:C16H14O3
MW:254.280564785004
CID:658467
PubChem ID:71413291
Update Time:2025-04-19
Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-
- 1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone
- 1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one
- 872611-40-0
- DTXSID30832816
-
- Inchi: 1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3
- InChI-sleutel: OKRUBPRNJXRVPR-UHFFFAOYSA-N
- LACHT: O=C(CO)C1C=CC(C2C=CC=CC=2)=CC=1C(C)=O
Berekende eigenschappen
- Exacte massa: 254.094294304g/mol
- Monoisotopische massa: 254.094294304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 331
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 54.4Ų
Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy- Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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